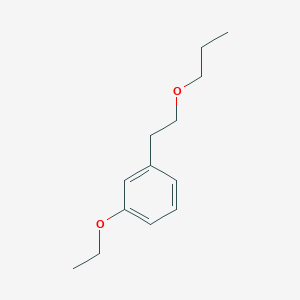

Benzene, 1-ethoxy-3-(2-propoxyethyl)-

Description

These compounds typically serve as intermediates in organic synthesis or specialty chemicals in industrial applications. For example, benzene derivatives with alkoxy groups are often utilized in polymer production, surfactants, or heat transfer fluids due to their thermal stability and solubility profiles .

Properties

CAS No. |

174461-07-5 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-ethoxy-3-(2-propoxyethyl)benzene |

InChI |

InChI=1S/C13H20O2/c1-3-9-14-10-8-12-6-5-7-13(11-12)15-4-2/h5-7,11H,3-4,8-10H2,1-2H3 |

InChI Key |

VQYWUOOVNMKOSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC1=CC(=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-3-(2-propoxyethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Benzene, 1-ethoxy-3-(2-propoxyethyl)- .

Types of Reactions:

Oxidation: Benzene, 1-ethoxy-3-(2-propoxyethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2 with a catalyst (Pd/C, Pt).

Substitution: Cl2, Br2, AlCl3, FeCl3.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated benzene derivatives

Scientific Research Applications

Benzene, 1-ethoxy-3-(2-propoxyethyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-ethoxy-3-(2-propoxyethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and propoxyethyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The formation of a benzenonium intermediate is a key step in these reactions, followed by the removal of a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Key Observations :

- Branching and Chain Length : Compounds with longer or branched alkoxy chains (e.g., heptyloxy in ) exhibit higher molecular weights and may show reduced volatility compared to simpler derivatives like ethyl or methoxy-substituted benzene .

- Functional Group Diversity: Derivatives with unsaturated groups (e.g., propenyloxy in ) or aromatic ethers (e.g., phenoxy in ) demonstrate enhanced reactivity in polymerization or electrophilic substitution reactions .

Physicochemical and Hazard Profiles

Reactivity and Stability

- Thermal Stability : Benzene derivatives with methoxy groups (e.g., ) are generally stable under ambient conditions but may degrade under high temperatures, releasing volatile byproducts like CO or aromatic fragments .

Limitations and Notes

- Data Gaps : Direct information on "Benzene, 1-ethoxy-3-(2-propoxyethyl)-" is absent in the evidence; comparisons rely on structural analogs.

- Contradictions : Hazard classifications vary significantly between derivatives (e.g., vs. ), highlighting the need for compound-specific testing.

Biological Activity

Benzene, 1-ethoxy-3-(2-propoxyethyl)-, also known as propylene glycol ether, is a compound that has garnered attention for its potential biological activities and implications in various fields, including toxicology and pharmacology. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, metabolic pathways, toxicity profiles, and potential therapeutic applications.

Benzene, 1-ethoxy-3-(2-propoxyethyl)- has the following chemical structure:

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

Pharmacokinetics

The pharmacokinetic behavior of Benzene, 1-ethoxy-3-(2-propoxyethyl)- is crucial for understanding its biological effects. Studies indicate that the compound undergoes significant metabolism in vivo, primarily through conjugation reactions.

Metabolism

The primary metabolic pathways include:

- Glucuronidation : The compound is metabolized to glucuronic acid conjugates.

- Sulfation : It also forms sulfate conjugates that are excreted in urine .

Excretion

Research indicates that a significant portion of the compound (up to 66%) is exhaled as carbon dioxide after administration. Urinary excretion of metabolites typically ranges from 19% to 25% depending on the dosage .

Toxicity and Safety Profile

Benzene, 1-ethoxy-3-(2-propoxyethyl)- has been studied for its toxicity in various biological models.

Acute Toxicity

Acute exposure studies in rats have shown that high doses can lead to significant metabolic disturbances and alterations in physiological parameters. The predominant urinary metabolites after exposure include dipropylene glycol and other glucuronic acid conjugates .

Chronic Exposure

Long-term exposure assessments suggest potential risks associated with reproductive and developmental toxicity. A review of glycol ethers indicates that chronic exposure may lead to adverse health outcomes, necessitating careful monitoring in occupational settings .

Biological Activity

Research has explored the biological activity of Benzene, 1-ethoxy-3-(2-propoxyethyl)- in various contexts:

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cell lines. The degree of cytotoxicity appears to be dose-dependent and varies significantly across different cell types .

Antimicrobial Activity

Recent studies suggest potential antimicrobial properties of Benzene, 1-ethoxy-3-(2-propoxyethyl)- against specific bacterial strains. The mechanism appears to involve disruption of cellular membranes leading to increased permeability and eventual cell lysis .

Case Studies

Several case studies highlight the implications of Benzene, 1-ethoxy-3-(2-propoxyethyl)- exposure:

- Occupational Exposure in Paint Manufacturing : Workers exposed to high concentrations reported increased respiratory issues and skin irritation. Monitoring showed elevated levels of urinary metabolites consistent with high exposure levels .

- Environmental Impact Assessments : Studies on bioconcentration factors indicate that this compound can accumulate in aquatic organisms, raising concerns about ecological toxicity and long-term environmental impacts .

Q & A

Q. What spectroscopic methods are recommended for characterizing Benzene, 1-ethoxy-3-(2-propoxyethyl)-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions and verifying the ether linkages. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm molecular weight and purity, as referenced in gas chromatography protocols for similar aromatic ethers . Infrared (IR) spectroscopy helps detect functional groups like C-O-C stretches (1,100–1,250 cm⁻¹). For advanced structural confirmation, High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (if crystalline) is recommended.

Q. What are the key synthetic routes for Benzene, 1-ethoxy-3-(2-propoxyethyl)- in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential alkylation of a phenol precursor. For example:

Etherification : React 3-hydroxyphenethyl alcohol with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxyethyl group.

Second Alkylation : Use ethyl bromide to ethoxylate the remaining hydroxyl group at the 1-position.

Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product. Similar alkylation strategies are employed in fungicide syntheses with analogous ether linkages .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Based on GHS classifications for structurally related ethers:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture. Stability data indicate no decomposition under inert atmospheres .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Use solvent systems like ethanol/water to obtain pure crystals.

- Differential Scanning Calorimetry (DSC) : Confirm melting points and detect polymorphs.

- Solubility Testing : Compare results in polar (e.g., DMSO) vs. nonpolar (hexane) solvents, referencing protocols for phenolic ethers .

Q. What experimental approaches optimize the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For acid-sensitive ethers (like this compound), stability is enhanced in neutral-to-alkaline conditions .

Q. How do the ethoxy and propoxyethyl substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- Directing Effects : The ethoxy group (strongly activating, ortho/para-directing) competes with the propoxyethyl chain (weakly activating due to steric hindrance).

- Experimental Design : Perform nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) and analyze product ratios via GC-MS. Meta-substitution may dominate due to steric effects from the bulky propoxyethyl group .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.